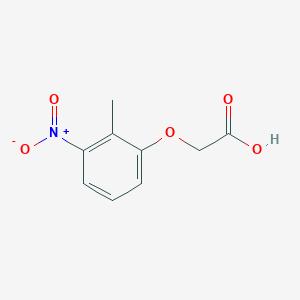
(2-Methyl-3-nitrophenoxy)acetic acid
説明
“(2-Methyl-3-nitrophenoxy)acetic acid” is a compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 . It is a powder with a melting point of 141-143°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it. This is further connected to an acetic acid group through an oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 141-143°C . More specific physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Electrochemical Sensing of Toxic Organic Pollutants
(2-Methyl-3-nitrophenoxy)acetic acid has been investigated for its electrochemical properties and potential use in detecting nitro aromatic toxins. A study developed an efficient electrochemical sensing platform based on gold-copper alloy nanoparticles for the detection of nitro functional group-containing aromatic compounds, including 2-methyl-3-nitrophenyl acetic acid. This work highlights the application of this compound in environmental monitoring and pollution control (Shah et al., 2017).
Synthesis and Characterization
Research has been conducted on the improvement of the synthesis of 2-(2-nitrophenoxy)Acetic Acid, showcasing the chemical’s role in synthetic organic chemistry. The study explored optimized conditions for its production, highlighting its significance in industrial processes and chemical synthesis (H. Dian, 2012).
Photophysical Characterization for Organic LEDs
Organotin compounds derived from Schiff bases, including derivatives of this compound, have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs). This area of research demonstrates the chemical's utility in developing materials for advanced technological applications (García-López et al., 2014).
Environmental Chemistry and Photocatalytic Degradation
The compound has been studied in the context of environmental chemistry, specifically its degradation under photocatalytic conditions. Such research is crucial for understanding how chemical pollutants degrade in the environment and can inform water treatment and pollution remediation strategies (Jallouli et al., 2017).
Electrochemical Detection of Pesticides
Research into the electrochemical detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) using activated glassy carbon electrodes highlights the broader applications of related compounds in environmental monitoring. This study underscores the importance of developing sensitive and selective detection methods for pesticides, which can be crucial for environmental protection and food safety (Yu et al., 2022).
特性
IUPAC Name |
2-(2-methyl-3-nitrophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-7(10(13)14)3-2-4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCWHLALOFKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






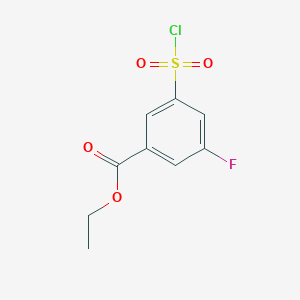
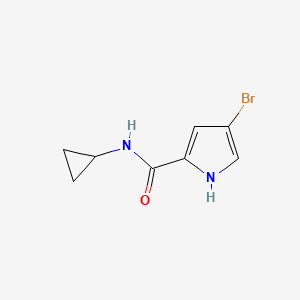
![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)
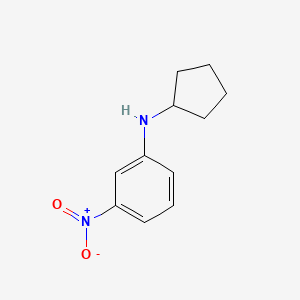

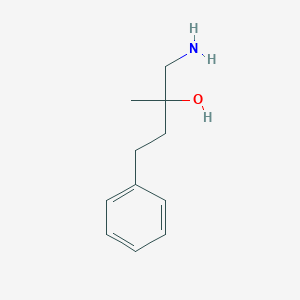


amine](/img/structure/B1517883.png)
